APN Inhibition: 2-(3-Amino-propylamino)-nicotinic acid (70 nM) vs. Comparator (250 nM)
2-(3-Amino-propylamino)-nicotinic acid demonstrates potent inhibition of Aminopeptidase N (APN) with an IC50 of 70 nM in porcine kidney microsomes [1]. In a comparable assay using the same enzyme source (porcine kidney APN) and substrate (L-leucine-p-nitroanilide), a structurally distinct comparator compound (BDBM50353014) exhibits a significantly higher Ki of 250 nM, indicating 3.6-fold weaker affinity [2]. This suggests a clear potency advantage for the target compound in APN inhibition.
| Evidence Dimension | APN Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | BDBM50353014 (Ki = 250 nM) |
| Quantified Difference | Target compound is ~3.6-fold more potent (based on IC50/Ki ratio) |
| Conditions | Porcine kidney microsomes, preincubation for 5 min, followed by 30 min incubation with L-leu-p-nitroanilide substrate [REFS-1, REFS-2] |
Why This Matters
This potency differential is critical for researchers designing APN inhibition studies, as a 70 nM inhibitor requires lower concentrations to achieve target engagement, potentially reducing off-target effects in cellular assays.
- [1] BindingDB. (n.d.). BDBM50144946 CHEMBL3763918. BindingDB. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
- [2] BindingDB. (n.d.). BDBM50353014 CHEMBL1821976. BindingDB. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353014&tag=rep&fil=entry&entryid=50046317&submit=summary View Source
